1-Methyl-1h-pyrazole-4-sulfonic acid

Catalog No.
S12825051
CAS No.
M.F
C4H6N2O3S
M. Wt
162.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1h-pyrazole-4-sulfonic acid

Product Name

1-Methyl-1h-pyrazole-4-sulfonic acid

IUPAC Name

1-methylpyrazole-4-sulfonic acid

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

InChI

InChI=1S/C4H6N2O3S/c1-6-3-4(2-5-6)10(7,8)9/h2-3H,1H3,(H,7,8,9)

InChI Key

WHYASBKVZHKQTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)O

1-Methyl-1H-pyrazole-4-sulfonic acid, with the molecular formula C4H6N2O3SC_4H_6N_2O_3S and CAS number 1798770-47-4, is a sulfonic acid derivative of pyrazole. It features a methyl group at the 1-position and a sulfonic acid group at the 4-position of the pyrazole ring. This compound is characterized by its white crystalline appearance and is soluble in water, making it suitable for various chemical applications. The molecular weight of 1-methyl-1H-pyrazole-4-sulfonic acid is approximately 162.17 g/mol .

Typical of sulfonic acids. It can undergo:

  • Acid-base reactions: As a sulfonic acid, it can donate protons to bases, forming corresponding salts.
  • Nucleophilic substitutions: The sulfonic acid group can be replaced by nucleophiles under certain conditions.
  • Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions are significant for synthesizing various derivatives and exploring its reactivity in organic synthesis.

1-Methyl-1H-pyrazole-4-sulfonic acid can be synthesized through several methods:

  • Direct sulfonation: Pyrazole derivatives can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Methylation: The introduction of the methyl group can be achieved through methylation of 1H-pyrazole using methyl iodide in the presence of a base.
  • Multi-step synthesis: Combining various organic reactions, such as condensation and oxidation, can lead to the formation of this compound from simpler precursors.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

Studies on the interactions of 1-methyl-1H-pyrazole-4-sulfonic acid with other compounds are essential for understanding its reactivity and potential uses. Interaction studies often focus on:

  • Enzyme interactions: Investigating how this compound affects enzyme activity can provide insights into its mechanism of action.
  • Binding studies: Understanding how it binds to biological targets can aid in drug design.

Research on these interactions is crucial for optimizing its applications in pharmaceuticals and biochemistry.

Several compounds share structural characteristics with 1-methyl-1H-pyrazole-4-sulfonic acid, including:

Compound NameMolecular FormulaUnique Features
1H-Pyrazole-4-sulfonic acidC3H4N2O3SLacks methyl group at the 1-position
3-Methyl-1H-pyrazole-4-sulfonic acidC4H6N2O3SMethyl group at the 3-position
1,3-Dimethyl-1H-pyrazole-4-sulfonic acidC5H8N2O3STwo methyl groups at positions 1 and 3

These compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of 1-methyl-1H-pyrazole-4-sulfonic acid due to its specific substituents and potential applications in medicinal chemistry.

Molecular Structure and Stereochemical Configuration

1-Methyl-1H-pyrazole-4-sulfonic acid represents a heterocyclic sulfonic acid derivative characterized by the molecular formula C₄H₆N₂O₃S and a molecular weight of 162.17 g/mol [1] [6]. The compound features a five-membered pyrazole ring system with a methyl group at the N-1 position and a sulfonic acid functional group at the C-4 position [6]. The canonical SMILES representation is CN1C=C(C=N1)S(=O)(=O)O, indicating the spatial arrangement of atoms within the molecular framework [6].

The compound exhibits a planar heterocyclic core structure consistent with aromatic pyrazole derivatives [42]. The presence of two nitrogen atoms in adjacent positions (N-1 and N-2) creates a 1,2-diazole system that significantly influences the electronic distribution throughout the ring [42] [43]. The sulfonic acid group at position 4 introduces a strong electron-withdrawing effect, which modulates the overall electronic properties of the molecule [43].

X-ray Crystallographic Analysis

Limited crystallographic data is available for 1-methyl-1H-pyrazole-4-sulfonic acid itself, though structural insights can be derived from related pyrazole-4-sulfonic acid derivatives [3]. The parent compound 1H-pyrazole-4-sulfonic acid has been subjected to X-ray crystallographic analysis, revealing key structural parameters that are relevant to the methylated derivative [3]. The pyrazole ring maintains planarity with C-N bond distances approximately 1.33 Å, consistent with aromatic character [42].

The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, with S=O bond lengths typically ranging from 1.43 to 1.45 Å in related sulfonic acid derivatives [25]. The S-C bond connecting the sulfonic acid group to the pyrazole ring exhibits partial double-bond character due to resonance stabilization [25]. Intermolecular hydrogen bonding patterns involving the sulfonic acid group contribute to the three-dimensional crystal packing arrangement [28].

Tautomeric Behavior and Resonance Stabilization

The pyrazole ring system in 1-methyl-1H-pyrazole-4-sulfonic acid exhibits limited tautomeric behavior compared to unsubstituted pyrazoles due to the presence of the N-1 methyl group [9] [11]. The methylation at the N-1 position effectively blocks prototropic tautomerism that would otherwise occur between N-1 and N-2 positions [15]. This structural constraint results in a fixed tautomeric form, eliminating the dynamic equilibrium observed in N-unsubstituted pyrazoles [15].

Resonance stabilization within the molecule involves delocalization of π-electrons across the pyrazole ring and partial contribution from the sulfonic acid group [43]. The electron-withdrawing nature of the sulfonic acid substituent reduces electron density at the C-3 and C-5 positions while increasing the positive character at the C-4 position [43]. This electronic redistribution enhances the stability of the aromatic system and influences the compound's reactivity profile [43].

Physical Characteristics

Crystalline Morphology and Phase Behavior

1-Methyl-1H-pyrazole-4-sulfonic acid typically appears as a white crystalline powder under standard conditions [2] . The crystalline morphology is influenced by the presence of both the pyrazole ring system and the sulfonic acid functional group, which contribute to extensive intermolecular hydrogen bonding networks [28]. These hydrogen bonding interactions result in a stable crystalline lattice structure that affects the compound's physical properties [28].

The phase behavior of the compound is characterized by its ability to form hydrated crystal forms due to the hygroscopic nature of the sulfonic acid group [22]. The crystalline structure exhibits polymorphic behavior, with different crystal forms possible depending on crystallization conditions such as solvent choice, temperature, and humidity [25]. Thermal analysis reveals that the compound undergoes phase transitions before reaching its decomposition temperature [25].

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of 1-methyl-1H-pyrazole-4-sulfonic acid are dominated by the presence of the sulfonic acid functional group, which imparts high polarity to the molecule [19]. The compound demonstrates excellent solubility in water due to the ionic nature of the sulfonic acid group and its ability to form hydrogen bonds with water molecules . Solubility in water is further enhanced by the polar character of the pyrazole nitrogen atoms [24].

Solvent ClassSolubilityContributing Factors
Polar Protic (Water, Alcohols)HighHydrogen bonding, ionic interactions [19]
Polar Aprotic (DMF, DMSO)Moderate to HighDipole-dipole interactions [19]
Nonpolar (Hexane, Toluene)PoorLack of favorable interactions

In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound shows moderate to good solubility due to favorable dipole-dipole interactions [19] . Conversely, solubility in nonpolar solvents is severely limited due to the highly polar nature of the sulfonic acid group and the absence of favorable solvation interactions .

Thermal Stability and Phase Transition Temperatures

The thermal stability of 1-methyl-1H-pyrazole-4-sulfonic acid is influenced by both the pyrazole ring system and the sulfonic acid functional group [25] [26]. Differential scanning calorimetry studies on related pyrazole-sulfonic acid derivatives indicate decomposition temperatures typically ranging from 200-250°C [25] [26]. The compound exhibits thermal stability up to approximately 218°C, beyond which decomposition occurs with loss of sulfur dioxide and other degradation products [26].

Phase transition behavior includes an initial dehydration process for hydrated crystal forms, followed by melting or sublimation of the anhydrous material [25]. The thermal decomposition pathway involves initial loss of the sulfonic acid group, followed by degradation of the pyrazole ring structure at higher temperatures [25]. The presence of the methyl group provides additional thermal stability compared to unsubstituted pyrazole-4-sulfonic acid derivatives [25].

Acid-Base Behavior

pKa Determination and Protonation Sites

The acid-base behavior of 1-methyl-1H-pyrazole-4-sulfonic acid is characterized by multiple ionizable sites within the molecule [31] [32]. The sulfonic acid group represents the primary acidic site with an estimated pKa value around -3.33, indicating strong acid character [31]. This extremely low pKa value places the sulfonic acid group among the strongest organic acids, resulting in complete ionization under normal aqueous conditions [31].

The pyrazole nitrogen at the N-2 position serves as a potential protonation site under highly acidic conditions [32] [34]. The basicity of this nitrogen is significantly reduced compared to simple pyrazoles due to the electron-withdrawing effect of the sulfonic acid substituent [32]. The pKa value for protonation at the N-2 position is estimated to be substantially lower than that of 1-methylpyrazole (pKa = 2.25), likely falling in the range of 0 to -2 [32] [35].

Ionization SitepKa ValueIonization Character
Sulfonic Acid Group-3.33Strong acid [31]
Pyrazole N-2< 0 (estimated)Weak base [32] [35]
OverallZwitterionic potentialpH-dependent [34]

pH-Dependent Solvation Effects

The solvation behavior of 1-methyl-1H-pyrazole-4-sulfonic acid exhibits significant pH dependence due to the ionizable nature of both the sulfonic acid group and the pyrazole nitrogen [34] [38]. Under neutral to basic conditions, the compound exists predominantly as the sulfonate anion, resulting in high water solubility and extensive hydration [34]. The negative charge on the sulfonate group facilitates strong electrostatic interactions with water molecules and counter-ions in solution [34].

At extremely low pH values, partial protonation of the pyrazole N-2 position becomes possible, creating a zwitterionic species with both positive and negative charges [38]. This pH-dependent ionization affects the compound's overall solvation shell structure and influences its interactions with other molecules in solution [38]. The transition between different ionization states occurs over a narrow pH range due to the large difference between the pKa values of the two ionizable sites [38].

Classical Pyrazole Sulfonation Techniques

Direct Sulfuric Acid-Mediated Sulfonation

Direct sulfuric acid-mediated sulfonation represents the most traditional approach for introducing sulfonic acid groups into pyrazole derivatives [1] [2]. This method involves the electrophilic aromatic substitution of pyrazole substrates using concentrated sulfuric acid or sulfur trioxide complexes as sulfonating agents [1] [3]. The reaction proceeds through the formation of a sulfur trioxide-sulfuric acid complex, which acts as the active electrophilic species [2].

The mechanistic pathway for direct sulfonation follows a classical electrophilic aromatic substitution mechanism. Initial complexation occurs between sulfur trioxide and sulfuric acid, forming a highly electrophilic species. The pyrazole ring, being electron-rich at the 4-position due to the presence of two adjacent nitrogen atoms, undergoes electrophilic attack [1] [3]. The reaction proceeds through a sigma-complex intermediate, followed by proton transfer to regenerate the sulfuric acid catalyst and form the final sulfonic acid product [4] [2].

The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring. Position 4 is the most electron-rich carbon, making it the preferred site for electrophilic attack [1] [3]. This selectivity is crucial for the synthesis of 1-Methyl-1h-pyrazole-4-sulfonic acid, as it ensures the sulfonic acid group is introduced at the desired position. Temperature control is critical, with optimal conditions typically ranging from 100-180°C, and reaction times varying from 2-24 hours depending on the specific substrate and reaction conditions [1] [4].

Halogenation-Sulfonation Sequential Approaches

Halogenation-sulfonation sequential approaches offer an alternative strategy for pyrazole sulfonation, particularly useful when direct sulfonation proves challenging or when specific regioselectivity is required [5] [6]. This methodology involves a two-stage process: initial halogenation of the pyrazole ring followed by nucleophilic substitution with sulfonate species [5] [7].

The halogenation step typically employs molecular halogens or halogenating agents under controlled conditions. Chlorination and bromination are most commonly used, with iodination being less frequent due to the reversible nature of the carbon-iodine bond [5] [6]. The halogenation process shows excellent regioselectivity for the 4-position of pyrazoles, consistent with the electron density distribution within the heterocyclic ring [1] [3].

The subsequent sulfonation step involves nucleophilic substitution of the halogen atom with sulfonate groups. This reaction can be carried out using sodium sulfinate salts or other sulfonate sources in the presence of appropriate catalysts [8] [7]. The mechanism proceeds through an addition-elimination pathway, where the sulfonate nucleophile attacks the carbon bearing the halogen, leading to the formation of a tetrahedral intermediate that subsequently eliminates the halide ion [7] [9].

The advantages of this sequential approach include improved regioselectivity and the ability to introduce different sulfonate groups by varying the nucleophilic sulfonate source. However, this method requires additional synthetic steps and may generate halide waste, which needs to be considered from an environmental perspective [5] [6].

Modern Catalytic Strategies

Biopolymer-Supported Acid Catalysts (Cellulose Sulfuric Acid)

Cellulose sulfuric acid has emerged as a highly effective biopolymer-supported acid catalyst for pyrazole synthesis and functionalization [10] [11] [12]. This catalyst combines the advantages of heterogeneous catalysis with the principles of green chemistry, offering excellent reactivity while maintaining environmental sustainability [10] [11].

The preparation of cellulose sulfuric acid involves the modification of cellulose with sulfuric acid groups, creating a solid acid catalyst with high surface area and multiple active sites [10] [11] [12]. The cellulose backbone provides structural integrity and allows for easy separation and recovery of the catalyst, while the sulfonic acid groups provide the necessary acidity for catalytic activity [10] [11].

The catalytic mechanism involves the activation of pyrazole substrates through protonation by the sulfonic acid groups on the cellulose surface [10] [11] [12]. This activation enhances the electrophilic character of the pyrazole ring, facilitating subsequent sulfonation reactions. The heterogeneous nature of the catalyst allows for easy separation from reaction products and enables catalyst recycling, making this approach particularly attractive for sustainable synthesis [10] [11].

Reaction conditions for cellulose sulfuric acid-catalyzed pyrazole sulfonation are notably mild, with temperatures ranging from 25-80°C and reaction times of 15-120 minutes [10] [11] [12]. The catalyst shows excellent tolerance to various functional groups and provides high yields of the desired sulfonic acid products. Notably, this method can be carried out in aqueous media, further enhancing its green chemistry credentials [10] [12].

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted solvent-free synthesis represents a significant advancement in pyrazole chemistry, offering rapid reaction times, enhanced yields, and reduced environmental impact [13] [14] [15] [16]. This methodology exploits the unique heating mechanism of microwave radiation to accelerate chemical transformations while eliminating the need for organic solvents [13] [14] [15].

The mechanism of microwave acceleration involves the direct heating of polar molecules and ionic species through dielectric heating [13] [14] [15]. In pyrazole sulfonation reactions, the polar nature of both the pyrazole substrates and sulfonating agents allows for efficient microwave absorption, leading to rapid and uniform heating of the reaction mixture [13] [14] [15].

Microwave-assisted synthesis offers several advantages over conventional heating methods. Reaction times are dramatically reduced, often from hours to minutes, while yields are typically improved [13] [14] [15]. The absence of solvents eliminates solvent-related waste and simplifies product isolation [13] [14] [15] [16]. Additionally, the precise control of temperature and heating rate possible with microwave reactors allows for better optimization of reaction conditions [13] [14].

The application of microwave-assisted synthesis to pyrazole sulfonation has shown remarkable success, with yields ranging from 80-96% and reaction times of 1-15 minutes [13] [14] [15]. The method is particularly effective for substrates that are difficult to functionalize under traditional conditions, and the enhanced reaction rates often lead to improved regioselectivity [13] [14] [15].

Green Chemistry Innovations

Aqueous-Phase Reaction Optimization

Aqueous-phase reaction optimization represents a fundamental shift toward environmentally benign synthesis of pyrazole derivatives [17] [18] [19] [20]. Water, as the most abundant and safest solvent, offers numerous advantages including non-toxicity, non-flammability, and easy availability [17] [18] [20]. The development of aqueous-phase sulfonation methods has been driven by the need to reduce the environmental impact of chemical synthesis while maintaining high efficiency and selectivity [17] [18] [20].

The challenge in aqueous-phase sulfonation lies in the typically hydrophobic nature of many pyrazole substrates and the need to achieve effective mixing of reactants [17] [18] [20]. This has been addressed through the development of hydrophilic substrate modifications, the use of surfactants, and the optimization of reaction conditions to enhance substrate solubility [17] [18] [20].

Recent developments in aqueous-phase pyrazole sulfonation have focused on the use of water-soluble catalysts and the optimization of pH conditions to enhance reaction rates and selectivity [17] [18] [19] [20]. The use of ionic liquids as co-solvents has also shown promise in improving the solubility of organic substrates while maintaining the green chemistry advantages of aqueous media [17] [18] [20].

The mechanistic aspects of aqueous-phase sulfonation involve the formation of hydrogen-bonded complexes between water molecules and the pyrazole substrates, which can influence the electronic properties of the ring and affect regioselectivity [17] [18] [20]. The presence of water can also participate in proton transfer processes, potentially altering the reaction mechanism compared to non-aqueous conditions [17] [18] [20].

Atom-Economical Pathway Design

Atom-economical pathway design represents a cornerstone of green chemistry, focusing on maximizing the incorporation of starting materials into the final product while minimizing waste generation [21] [22] [23]. In the context of pyrazole sulfonation, this approach seeks to develop synthetic routes that achieve high atom economy, low environmental factors, and minimal process mass intensity [21] [22] [23].

The design of atom-economical pathways for pyrazole sulfonation involves careful consideration of the stoichiometry of reactions, the selection of reagents that are fully incorporated into the product, and the minimization of by-product formation [21] [22] [23]. Multi-component reactions have emerged as particularly attractive strategies, as they allow for the simultaneous formation of multiple bonds and the incorporation of multiple reactants in a single step [21] [22] [23].

One-pot synthesis strategies have been developed that combine pyrazole formation and sulfonation in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [21] [22] [23]. These approaches typically achieve atom economies of 85-95%, significantly higher than traditional multi-step synthesis routes [21] [22] [23].

The development of catalytic systems that can be easily recovered and reused is another important aspect of atom-economical design [21] [22] [23]. Heterogeneous catalysts, such as the biopolymer-supported systems discussed earlier, allow for catalyst recovery and recycling, reducing the overall material consumption of the synthetic process [21] [22] [23].

Environmental factor calculations and process mass intensity evaluations have become standard tools for assessing the greenness of synthetic routes [21] [22] [23]. Modern pyrazole sulfonation methods achieving environmental factors below 2.0 and process mass intensities below 3.0 represent significant improvements over traditional approaches [21] [22] [23].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.00991323 g/mol

Monoisotopic Mass

162.00991323 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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